Technical Monograph: N-[2-(1-piperazinyl)ethyl]ethylenediamine (PED-EDA)
Technical Monograph: N-[2-(1-piperazinyl)ethyl]ethylenediamine (PED-EDA)
[1][2]
CAS Registry Number: 24028-46-4
Molecular Formula:
Executive Summary: The "Privileged Scaffold" Hypothesis
In the landscape of medicinal chemistry and ligand design, N-[2-(1-piperazinyl)ethyl]ethylenediamine (PED-EDA) represents a high-value "privileged scaffold."[1][2] Unlike simple aliphatic amines, PED-EDA combines the rigid, lipophilic piperazine pharmacophore with a flexible, hydrophilic ethylenediamine tail.[2][3]
This duality grants it unique versatility:
-
Biomedical: It acts as a potent zinc-anchoring motif in carbonic anhydrase inhibitors and a linker in antibody-drug conjugates (ADCs).[1][2]
-
CNS Pharmacology: The piperazine moiety is a canonical substructure in serotonergic and dopaminergic modulators.[1][2]
-
Material Science: Its high amine value makes it a rapid curing agent for epoxy matrices, enhancing thermal stability.[1][2][3]
This guide analyzes the physicochemical properties, synthetic pathways, and critical applications of PED-EDA, providing researchers with actionable protocols for its utilization.[2][3]
Physicochemical Architecture
PED-EDA is a polyamine characterized by four nitrogen centers with distinct steric and electronic environments: a primary amine (highly reactive), two secondary amines (one cyclic, one acyclic), and one tertiary amine (ring junction).[1][2][3]
Table 1: Core Physicochemical Properties[1][2]
| Property | Value / Description | Experimental/Predicted Note |
| Physical State | Viscous Liquid / Low-Melting Solid | Hygroscopic; tends to solidify upon standing.[1][2] |
| Boiling Point | 292.5°C (760 mmHg) / 110°C (1.0 Torr) | High BP due to extensive H-bonding network.[1][2] |
| Density | 0.975 ± 0.06 g/cm³ | Slightly less dense than water.[1][2][4][5] |
| pKa (Predicted) | ~10.04 (Primary amine) | Basic; forms polycharged cations at physiological pH.[1][2][3] |
| LogP | -1.8 (approx) | Highly hydrophilic; requires formulation for membrane permeability.[1][2] |
| H-Bond Donors | 3 | Critical for enzyme active site anchoring.[1][2] |
| H-Bond Acceptors | 4 | Facilitates metal chelation ( |
Structural Logic
The molecule follows a Head-Linker-Tail topology:
-
Head (Piperazine): Provides conformational rigidity and lipophilicity; often the binding determinant for GPCR pockets.[1][2][3]
-
Linker (Ethyl): A 2-carbon spacer preventing steric clash between the head and tail.[1][2]
-
Tail (Ethylenediamine): A bidentate chelating arm capable of covalent bonding (acylation/alkylation) or metal coordination.[1][2][3]
Synthetic Pathways & Purity Profiling[1][2][3]
Synthesis of PED-EDA typically involves the chain extension of 1-(2-aminoethyl)piperazine (AEP) or the reaction of piperazine with aziridine derivatives.[1][2] Understanding these routes is critical for identifying impurities like unreacted AEP or cyclic byproducts.[1][2]
Experimental Workflow: Synthesis Logic
The most common industrial route utilizes the reaction of AEP with aziridine (ethyleneimine) or 2-chloroethylamine, though the latter requires careful pH control to prevent polymerization.[1][2][3]
Figure 1: Synthetic pathway logic for PED-EDA production via chain extension of AEP. Control of stoichiometry is vital to prevent polymerization.
Quality Control Protocol
-
TLC Analysis: Use
(80:20:2) on Silica Gel 60.[1][2] PED-EDA will show a lower than AEP due to increased polarity.[1][2] -
NMR Validation: Look for the integration ratio of the piperazine ring protons (multiplet, ~2.4 ppm) vs. the ethylenediamine chain protons (multiplet, ~2.6-2.8 ppm).
Biomedical Applications: Ligand & Linker Design[1][6]
PED-EDA is not merely a reagent; it is a pharmacophore enabler .[1][2][] Its structure allows it to function in two distinct biological contexts:[1][3][7]
A. Carbonic Anhydrase Inhibition (CAI)
The ethylenediamine "tail" serves as a zinc-anchoring group.[1][2] In metalloenzymes like Carbonic Anhydrase (CA), the primary amine coordinates with the catalytic
-
Mechanism: Competitive inhibition via metal coordination.[1][2]
-
Utility: Design of antiglaucoma agents and antitumor drugs (targeting CA IX).[1][2][3]
B. CNS Drug Design (GPCR Targeting)
The piperazine ring is a "privileged structure" for G-protein coupled receptors (GPCRs), particularly Dopamine (
-
Strategy: Acylate the primary amine of PED-EDA with an aryl acid.[1][2] The resulting amide acts as the "Linker-Tail," while the piperazine remains the "Head" group binding the orthosteric site.[2][3]
Figure 2: Pharmacological utility map. PED-EDA serves as a bifurcated starting point for both metalloenzyme inhibitors and GPCR ligands.[1][2]
Material Science: Epoxy Curing Mechanism
In polymer chemistry, PED-EDA is a high-performance curing agent.[1][2][]
-
Reactivity: The primary amine reacts first (fast cure), followed by the secondary amines (crosslinking).[1][2][3]
-
Thermal Properties: The cyclic piperazine structure restricts chain mobility, resulting in epoxy resins with higher Glass Transition Temperatures (
) compared to linear aliphatic amines like TETA.[1][2][3]
Protocol: Stoichiometric Calculation
To calculate the Parts Per Hundred Resin (phr):
Safety & Handling Protocol (Self-Validating)
Hazard Class: Corrosive (Category 1B), Acute Toxicity.[1][2][3]
Mandatory PPE[1][2][3]
-
Respiratory: Full-face respirator with ammonia/methylamine cartridges (Type K).[1][2]
-
Skin: Butyl rubber or Neoprene gloves (Nitrile is permeable to low MW amines over time).[1][2][3]
Neutralization Protocol (Spill Management)
Do not use water immediately, as this spreads the base.[1][2][3]
-
Neutralize: Apply a dilute solution of acetic acid or citric acid (weak acid) until pH reaches 6-8.[1][2]
-
Disposal: Collect as hazardous chemical waste.
First Aid Causality
-
Eye Contact: Immediate irrigation is critical because amines penetrate the cornea rapidly, causing saponification of membrane lipids.[1][2][3] Flush for >15 mins.
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 90347, N-(2-(1-Piperazinyl)ethyl)ethylenediamine. Retrieved from [Link][1][2][3]
-
European Chemicals Agency (ECHA). (n.d.).[1][2][8] Substance Information: 1,2-Ethanediamine, N-[2-(1-piperazinyl)ethyl]-.[1][2][5][][] Retrieved from [Link][1][2][3]
-
Supuran, C. T. (2008).[1][2][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for polyamine-zinc interactions).
Sources
- 1. lookchem.com [lookchem.com]
- 2. N-(2-(1-Piperazinyl)ethyl)ethylenediamine | C8H20N4 | CID 90347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 24028-46-4 CAS MSDS (N-[2-(1-piperazinyl)ethyl]ethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. N-[2-(1-piperazinyl)ethyl]ethylenediamine | 24028-46-4 [chemicalbook.com]
- 7. Buy N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride [smolecule.com]
- 8. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
